molecular formula C22H38O5 B033685 Misoprostol CAS No. 103601-27-0

Misoprostol

Cat. No.: B033685
CAS No.: 103601-27-0
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-URPKTTJQSA-N
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Description

Misoprostol is a synthetic prostaglandin E1 analog used primarily for its gastroprotective and uterotonic properties. It is commonly used to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and manage postpartum hemorrhage due to poor uterine contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions

Misoprostol is synthesized through a multi-step process starting from commercially available prostaglandin intermediates. The synthesis involves the esterification of prostaglandin E1 with methanol to form the methyl ester, followed by selective reduction and oxidation steps to introduce the necessary functional groups .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Misoprostol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs with modified biological activities. These analogs can have different therapeutic applications, such as enhanced gastroprotective effects or improved uterotonic properties .

Scientific Research Applications

Misoprostol has a wide range of scientific research applications:

Mechanism of Action

Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on various cells. In the stomach, it reduces gastric acid secretion and increases mucus and bicarbonate secretion, protecting the gastric mucosa. In the uterus, it increases the strength and frequency of contractions and decreases cervical tone, facilitating labor induction and abortion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its broad range of applications and its ability to be administered via multiple routes (oral, vaginal, sublingual, and rectal). Its stability and ease of use make it a preferred choice for various medical conditions .

Properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-URPKTTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020897
Record name Misoprostol
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.6mg/mL, Water-soluble, 1.64e-02 g/L
Record name Misoprostol
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Record name MISOPROSTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone., Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate., Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.
Record name Misoprostol
Source DrugBank
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Record name MISOPROSTOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light yellow oil, Viscous liquid

CAS No.

59122-46-2
Record name Misoprostol
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Record name Misoprostol [USAN:USP:INN:BAN:JAN]
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Record name Misoprostol
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Record name Misoprostol
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Record name Misoprostol
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Record name MISOPROSTOL
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Record name MISOPROSTOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
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Record name Misoprostol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-263
Record name Misoprostol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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